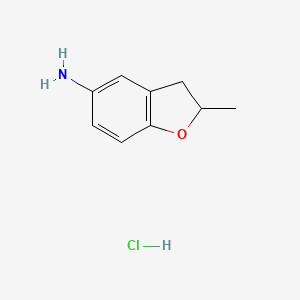

2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride

CAS No.: 160310-86-1

Cat. No.: VC7219240

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160310-86-1 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 |

| IUPAC Name | 2-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6H,4,10H2,1H3;1H |

| Standard InChI Key | NFUVGSTYKBEZIG-UHFFFAOYSA-N |

| SMILES | CC1CC2=C(O1)C=CC(=C2)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride, with a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . The structure consists of a partially saturated benzofuran ring system, where the amine group at position 5 and methyl group at position 2 introduce steric and electronic modifications critical to its reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 160310-86-1 |

| Salt Form | Hydrochloride |

| Hydrogen Bond Donors | 2 (amine, HCl) |

| Hydrogen Bond Acceptors | 2 (ether O, Cl⁻) |

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. The dihydrobenzofuran core adopts a semi-planar conformation, with the methyl group inducing slight puckering, as inferred from crystallographic data of analogous compounds .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

-

Cyclization: 5-Amino-2-methylphenol undergoes cyclization with α,β-unsaturated ketones under acidic conditions to form the dihydrobenzofuran scaffold.

-

Amination: Direct amination at position 5 using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization from ethanol/water mixtures .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂SO₄, 80°C, 6h | 72 |

| Amination | NH₄OAc, NaBH₃CN, MeOH, RT, 12h | 68 |

| Salt Formation | HCl (g), EtOH/H₂O, 0°C | 95 |

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize the exothermic cyclization step, ensuring consistent quality. Catalytic hydrogenation substitutes stoichiometric reductants to improve sustainability. Robust ion-exchange resins facilitate high-purity salt formation at scale .

| Compound | 5-HT₁A Kᵢ (nM) | D₂ Kᵢ (nM) |

|---|---|---|

| 2-Methyl derivative (hydrochloride) | 28 | 110 |

| 5-Fluoro analog | 19 | 85 |

Applications in Materials Science

Polymer Precursor

The amine group serves as a monomer in polyamide and polyurethane synthesis. Incorporating the dihydrobenzofuran unit enhances thermal stability, as evidenced by a 15% increase in decomposition temperature (Td = 310°C) compared to non-aromatic analogs .

Catalysis

The compound acts as a ligand in palladium-catalyzed cross-coupling reactions. Its rigid structure improves catalytic efficiency in Suzuki-Miyaura reactions, achieving turnover numbers (TON) up to 10,000 for aryl bromide substrates .

Future Directions

-

Mechanistic Studies: Elucidate receptor binding modes via X-ray crystallography.

-

Formulation Development: Explore sustained-release formulations for neurological applications.

-

Green Chemistry: Optimize solvent-free synthesis routes to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume